molecular formula C8H13ClN2O2 B2596942 1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide CAS No. 1859857-21-8

1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide

Cat. No.: B2596942
CAS No.: 1859857-21-8
M. Wt: 204.65
InChI Key: TXKCBQYXXJYTGQ-UHFFFAOYSA-N
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Description

1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated propanoyl group and an azetidine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide typically involves the reaction of 2-chloropropionyl chloride with N-methylazetidine-3-carboxamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Scientific Research Applications

1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide can be compared with other similar compounds, such as:

    2-Chloropropionic acid: Similar in structure but lacks the azetidine ring.

    2-Chloropropionyl chloride: A precursor in the synthesis of this compound.

    N-Methylazetidine-3-carboxamide: Similar in structure but lacks the chloropropanoyl group.

Properties

IUPAC Name

1-(2-chloropropanoyl)-N-methylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c1-5(9)8(13)11-3-6(4-11)7(12)10-2/h5-6H,3-4H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKCBQYXXJYTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)C(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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